6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate
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Overview
Description
6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted thiazole with a methyl-substituted pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridine: Lacks the acetate group but shares a similar core structure.
7-Methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridine-5-yl acetate: Lacks the benzyl group but retains the thiazole-pyridine core.
6-Benzyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridine-5-yl acetate: Lacks the methyl group but has a similar overall structure.
Uniqueness
The presence of the benzyl, methyl, and acetate groups in 6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds .
Properties
Molecular Formula |
C16H14N2O3S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(6-benzyl-7-methyl-2-oxo-3H-[1,3]thiazolo[4,5-b]pyridin-5-yl) acetate |
InChI |
InChI=1S/C16H14N2O3S/c1-9-12(8-11-6-4-3-5-7-11)15(21-10(2)19)17-14-13(9)22-16(20)18-14/h3-7H,8H2,1-2H3,(H,17,18,20) |
InChI Key |
YDNCLYAJHJCVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1SC(=O)N2)OC(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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